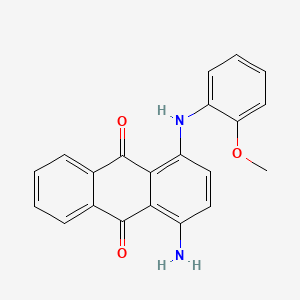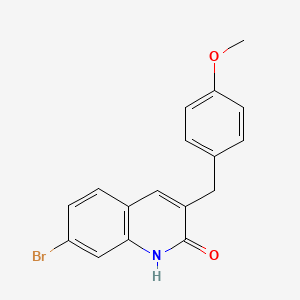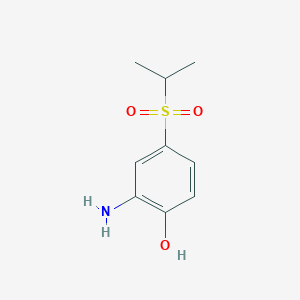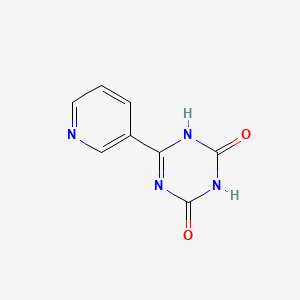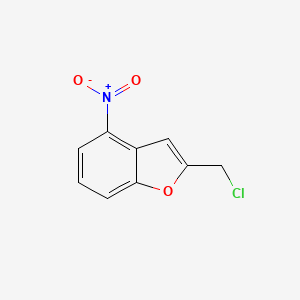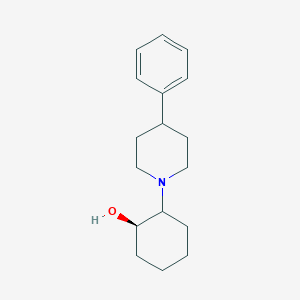
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- is a chiral compound with significant interest in various scientific fields. It is characterized by the presence of a cyclohexanol ring substituted with a 4-phenyl-1-piperidinyl group. The compound’s chirality is denoted by the (1R) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- typically involves the reaction of cyclohexanone with 4-phenylpiperidine under specific conditions. The reaction is often catalyzed by a chiral catalyst to ensure the desired (1R) configuration. The process may involve:
Reduction of Cyclohexanone: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Nucleophilic Addition: The 4-phenylpiperidine is added to the reduced cyclohexanone under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced chiral catalysts can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The phenyl and piperidinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Cyclohexanone derivatives.
Reduction Products: Various alcohol derivatives.
Substitution Products: Halogenated or alkylated cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol,1-methyl-2-(4-phenyl-1-piperidinyl)-,(1R,2R)-rel-: A similar compound with a methyl group substitution.
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R,2R)-rel-: A stereoisomer with different spatial arrangement.
Uniqueness
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- is unique due to its specific (1R) configuration, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
Molekularformel |
C17H25NO |
|---|---|
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
(1R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16?,17-/m1/s1 |
InChI-Schlüssel |
YSSBJODGIYRAMI-ZYMOGRSISA-N |
Isomerische SMILES |
C1CCC([C@@H](C1)O)N2CCC(CC2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



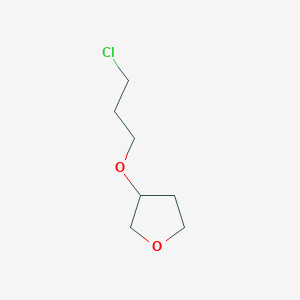
![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
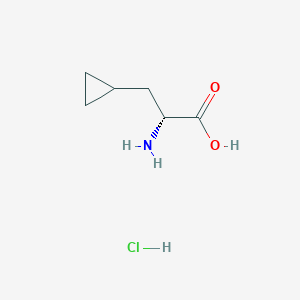
![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)

![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
![2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
